

Spectroscopic Analysis of 5-(3-Fluorophenyl)nicotinic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

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These application notes provide a detailed overview of the spectroscopic analysis of **5-(3-Fluorophenyl)nicotinic acid**, a key organic compound with potential applications in pharmaceutical research and development. This document outlines the expected spectroscopic characteristics and provides standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

5-(3-Fluorophenyl)nicotinic acid (Chemical Formula: $C_{12}H_8FNO_2$, Molecular Weight: 217.20 g/mol, CAS: 181705-88-4) is a derivative of nicotinic acid (Vitamin B3).^{[1][2]} The introduction of a 3-fluorophenyl group to the pyridine ring can significantly alter its physicochemical and biological properties, making it a compound of interest in drug discovery. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **5-(3-Fluorophenyl)nicotinic acid** based on the analysis of its parent compound, nicotinic acid, and

the known effects of a 3-fluorophenyl substituent.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.5	br s	1H	-COOH
~9.1	d	1H	H-2 (Pyridine)
~8.8	d	1H	H-6 (Pyridine)
~8.4	t	1H	H-4 (Pyridine)
~7.8	m	1H	H-2' (Fluorophenyl)
~7.6	m	1H	H-6' (Fluorophenyl)
~7.5	m	1H	H-5' (Fluorophenyl)
~7.3	m	1H	H-4' (Fluorophenyl)

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~166.0	-COOH
~162.0 (d, $^1\text{JCF} \approx 245$ Hz)	C-3' (Fluorophenyl)
~153.0	C-2 (Pyridine)
~150.0	C-6 (Pyridine)
~140.0	C-4 (Pyridine)
~138.0 (d)	C-1' (Fluorophenyl)
~131.0 (d)	C-5' (Fluorophenyl)
~130.0	C-5 (Pyridine)
~125.0	C-3 (Pyridine)
~123.0 (d)	C-6' (Fluorophenyl)
~116.0 (d)	C-4' (Fluorophenyl)
~115.0 (d)	C-2' (Fluorophenyl)

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
~3070	Medium	C-H stretch (Aromatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1580, ~1470	Medium-Strong	C=C and C=N stretch (Aromatic rings)
~1300	Medium	C-N stretch (Pyridine)
~1250	Strong	C-F stretch
~1100	Medium	C-O stretch
~900-650	Medium-Strong	C-H out-of-plane bending (Aromatic)

Table 4: Expected Mass Spectrometry Data

Technique	Mode	Expected m/z	Ion
ESI	Positive	218.0612	[M+H] ⁺
ESI	Negative	216.0456	[M-H] ⁻

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of **5-(3-Fluorophenyl)nicotinic acid**.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(3-Fluorophenyl)nicotinic acid** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30° , acquisition time 2-4 s, relaxation delay 2 s.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: pulse angle 45° , acquisition time 1-2 s, relaxation delay 2-5 s.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO- d_6 : $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **5-(3-Fluorophenyl)nicotinic acid**.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

- **Sample Preparation:**
 - Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Spectrum Acquisition:**
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-(3-Fluorophenyl)nicotinic acid**.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

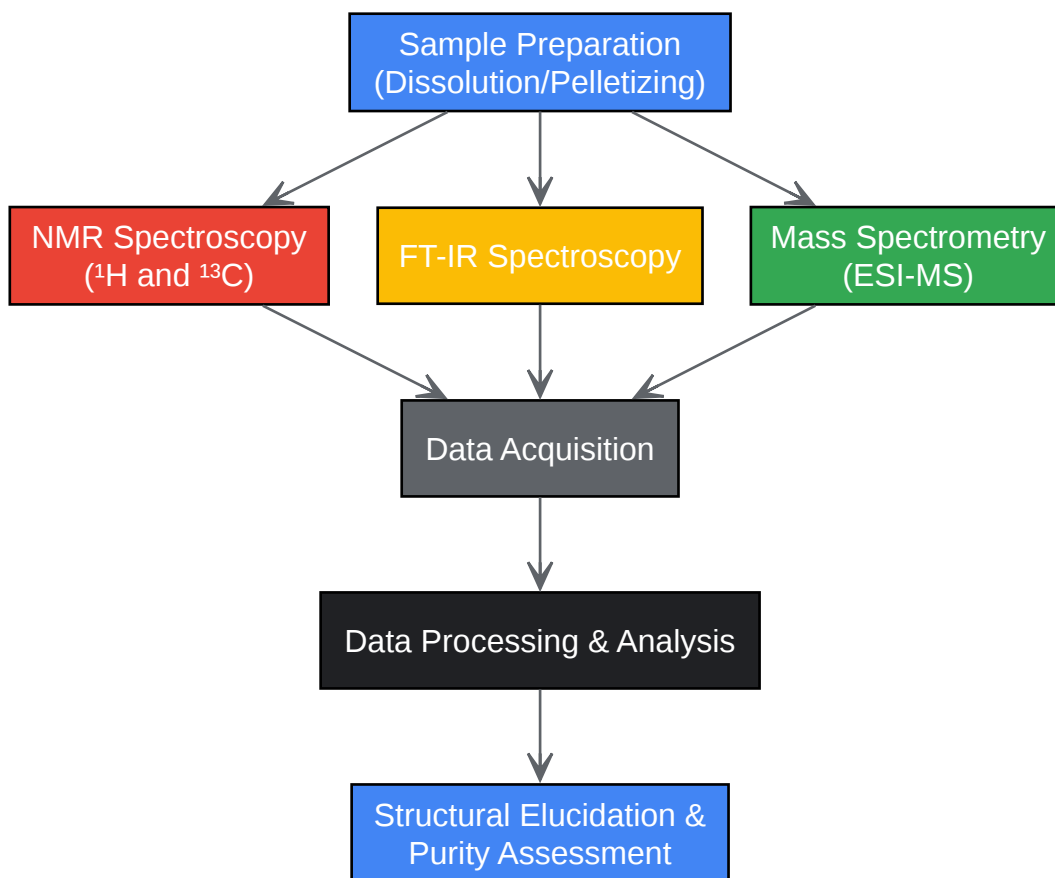
- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Analysis:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
- Data Analysis: Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and compare it with the calculated theoretical mass. Analyze any significant fragment ions to support the proposed structure.

Visualizations

Chemical Structure

Caption: Chemical structure of **5-(3-Fluorophenyl)nicotinic acid**.

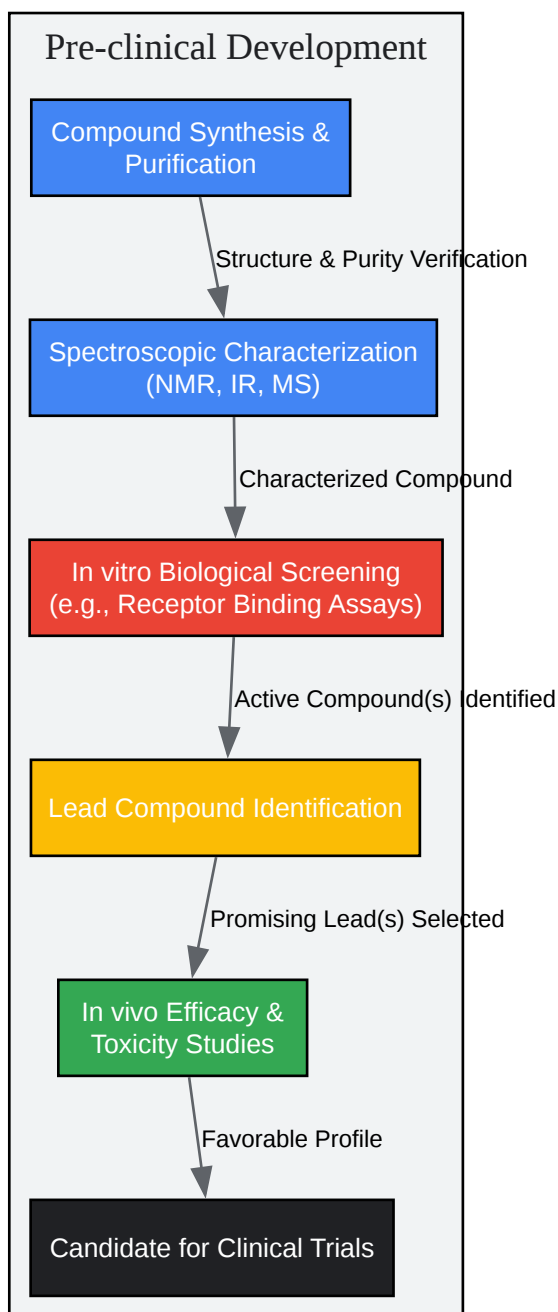
General Experimental Workflow



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Caption: General workflow for spectroscopic analysis.

Potential Drug Discovery Pathway



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References

- 1. 5-(3-Fluorophenyl)nicotinic acid [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
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